molecular formula C17H23ClO5 B5122502 Diethyl 2-[4-(4-chlorophenoxy)butyl]propanedioate

Diethyl 2-[4-(4-chlorophenoxy)butyl]propanedioate

Cat. No.: B5122502
M. Wt: 342.8 g/mol
InChI Key: DNHKCSCPOMTBPH-UHFFFAOYSA-N
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Description

Diethyl 2-[4-(4-chlorophenoxy)butyl]propanedioate is an organic compound that belongs to the class of diethyl malonates It is characterized by the presence of a 4-chlorophenoxy group attached to a butyl chain, which is further connected to a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[4-(4-chlorophenoxy)butyl]propanedioate typically involves the following steps:

    Starting Materials: The synthesis begins with diethyl malonate and 4-chlorophenol.

    Formation of 4-(4-chlorophenoxy)butyl bromide: 4-chlorophenol is reacted with 1,4-dibromobutane in the presence of a base such as potassium carbonate to form 4-(4-chlorophenoxy)butyl bromide.

    Alkylation: The 4-(4-chlorophenoxy)butyl bromide is then reacted with diethyl malonate in the presence of a strong base like sodium ethoxide to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[4-(4-chlorophenoxy)butyl]propanedioate can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Hydrolysis: Formation of 2-[4-(4-chlorophenoxy)butyl]propanedioic acid.

    Reduction: Formation of 2-[4-(4-chlorophenoxy)butyl]propanediol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-[4-(4-chlorophenoxy)butyl]propanedioate has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl 2-[4-(4-chlorophenoxy)butyl]propanedioate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-[4-(2-chlorophenoxy)butyl]propanedioate
  • Diethyl 2-[4-(4-bromophenoxy)butyl]propanedioate
  • Diethyl 2-[4-(4-methylphenoxy)butyl]propanedioate

Uniqueness

Diethyl 2-[4-(4-chlorophenoxy)butyl]propanedioate is unique due to the presence of the 4-chlorophenoxy group, which imparts specific chemical and physical properties

Properties

IUPAC Name

diethyl 2-[4-(4-chlorophenoxy)butyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClO5/c1-3-21-16(19)15(17(20)22-4-2)7-5-6-12-23-14-10-8-13(18)9-11-14/h8-11,15H,3-7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHKCSCPOMTBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCOC1=CC=C(C=C1)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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